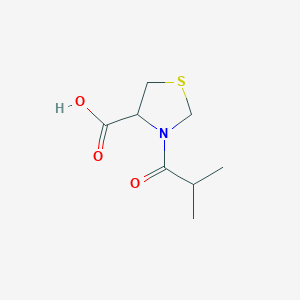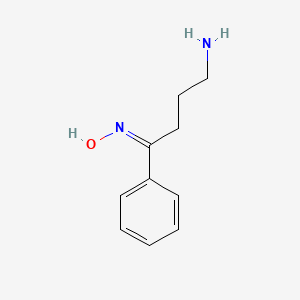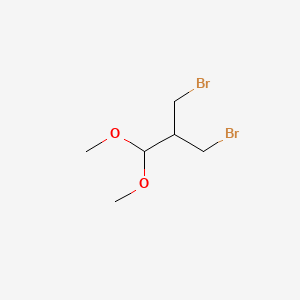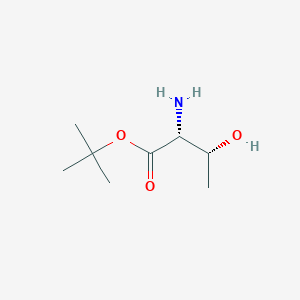
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate typically involves the protection of amino acids followed by selective functional group transformations. One common method includes the esterification of (2R,3R)-2-amino-3-hydroxybutanoic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 in anhydrous conditions.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of tert-butyl (2R,3R)-2-amino-3-oxobutanoate.
Reduction: Formation of tert-butyl (2R,3R)-2-amino-3-hydroxybutane.
Substitution: Formation of (2R,3R)-2-amino-3-hydroxybutanoic acid.
Applications De Recherche Scientifique
Tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate is widely used in scientific research due to its chiral nature and functional groups. Its applications include:
Chemistry: As a chiral building block in asymmetric synthesis and as a protecting group in peptide synthesis.
Biology: In the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: In the production of fine chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes, influencing their activity. The hydroxy and amino groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the active site and facilitating the desired biochemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate: Characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group.
tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate: The enantiomer of the compound, with opposite stereochemistry.
tert-butyl (2R,3R)-2-amino-3-methoxybutanoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C8H17NO3 |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
tert-butyl (2R,3R)-2-amino-3-hydroxybutanoate |
InChI |
InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m1/s1 |
Clé InChI |
XASPGLPXANLVTJ-PHDIDXHHSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)OC(C)(C)C)N)O |
SMILES canonique |
CC(C(C(=O)OC(C)(C)C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


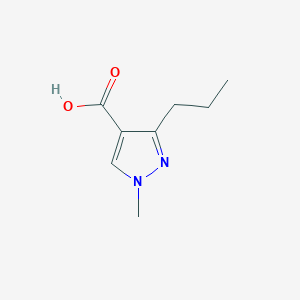
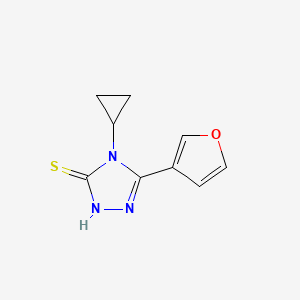
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13155715.png)
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
![1-Methyl-5-{[(propan-2-yl)amino]methyl}-1H-imidazole-2-carbonitrile](/img/structure/B13155723.png)
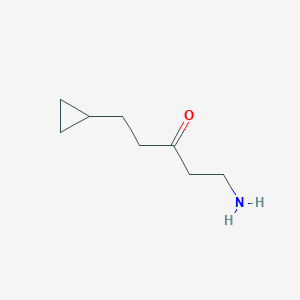
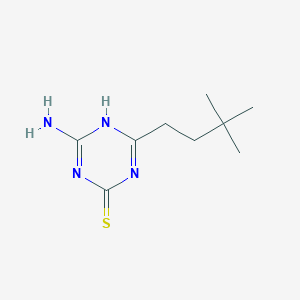
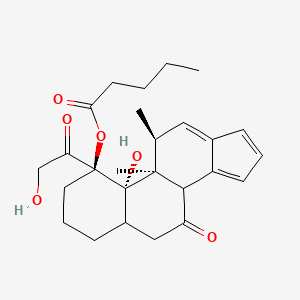
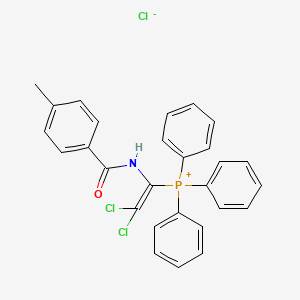

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
